Tilorone, chemically known as 2,7-bis[2-(diethylamino)ethoxy]-fluoren-9-one, is a synthetic, low-molecular-weight fluorenone derivative [, ]. It is classified as an interferon inducer, meaning it stimulates the production of interferons, proteins that play a crucial role in the body's immune response to viral infections [, ]. Tilorone has garnered significant interest in scientific research due to its broad-spectrum antiviral activity against both DNA and RNA viruses []. Furthermore, it has shown promise as an immunomodulatory agent, influencing the immune system to combat various diseases [, ].
Tilorone can be synthesized via a substitution reaction involving 2,7-dihydroxy-9H-fluoren-9-one and 2-diethylaminoethyl chloride hydrochloride []. This reaction yields tilorone, which is then acidified to produce Tilorone dihydrochloride. The reaction typically achieves a high yield of 93% []. Another synthesis pathway involves the use of 4,4′-dihydroxy-[1,1′-biphenyl]-2-carboxylic acid as a starting material []. Methyl esterification of this compound under milder conditions results in a higher yield and plays a key role in producing the 2,7-dihydroxy-fluoren-9-one intermediate, subsequently used to synthesize Tilorone dihydrochloride [].
Tilorone is characterized by a central planar tricyclic ring system, specifically a fluorenone core []. This core structure is symmetrically substituted with two aliphatic side chains. Each side chain incorporates a protonizable nitrogen atom, giving Tilorone its bisbasic character [, , ]. The presence of two basic side chains on the planar aromatic ring system is crucial for its high potency in inducing lysosomal glycosaminoglycan storage [].
Tilorone's antiviral activity stems from its ability to induce the production of interferons, particularly interferon-α [, ]. The interferon response triggered by Tilorone is unique in its delayed onset and prolonged duration, achieving peak levels around 12 hours post-administration and persisting for up to 30 hours [, ]. Notably, Tilorone does not directly induce interferon production in isolated cell cultures but appears to stimulate interferon synthesis through a radiosensitive cell population other than lymphocytes within the host []. This characteristic delayed and prolonged interferon response distinguishes Tilorone from other synthetic interferon inducers [].
Tilorone has demonstrated potent antiviral activity against a wide range of DNA and RNA viruses []. In vitro studies have confirmed its ability to inhibit both vaccine and virulent strains of Rift Valley Fever Virus at low micromolar concentrations []. Additionally, Tilorone has shown promising results against Ebola virus infection in vitro and in vivo, with studies showing significant protection against a lethal challenge in mice [].
Tilorone's immunomodulatory properties extend beyond interferon induction. It has been shown to stimulate natural killer (NK) cell activity in mice, leading to a significant reduction in lung colonization by tumor cells in experimental metastasis models []. This effect is dependent on NK cells, as demonstrated by the abrogation of Tilorone's antimetastatic activity upon anti-asialo GM1 treatment, which targets NK cells [].
Tilorone's interaction with GAGs results in their accumulation within lysosomes, cellular organelles responsible for degradation [, ]. This lysosomal storage effect is attributed to the formation of non-degradable complexes between Tilorone and specific GAGs, primarily dermatan sulfate []. The bisbasic nature of Tilorone is essential for this interaction, suggesting a potential mechanism involving electrostatic cross-linking of polyanionic GAG chains [].
Tilorone has also shown potential as a bone morphogenetic protein (BMP) inducer []. In vitro studies have demonstrated its ability to activate BMP signaling in lung epithelial cells, leading to increased expression of BMP-7 and a downstream target gene, Id3 []. Furthermore, Tilorone has exhibited antifibrotic activity in a mouse model of pulmonary fibrosis, reducing lung hydroxyproline content and collagen gene expression, and attenuating histological changes []. These findings suggest a potential therapeutic role for Tilorone in fibrotic diseases.
The broad-spectrum antiviral activity of Tilorone warrants further investigation for its potential use in combating emerging viral threats. Studies should focus on optimizing dosing regimens and delivery methods to enhance efficacy and minimize potential toxicity [, ].
Tilorone's ability to modulate BMP signaling and its antifibrotic activity in preclinical models offer a promising avenue for the development of novel therapies for fibrotic diseases like IPF []. Research should explore the molecular mechanisms underlying Tilorone's antifibrotic effects and assess its therapeutic potential in various fibrotic conditions.
Tilorone's capacity to stimulate NK cell activity and inhibit tumor metastasis suggests its potential application in cancer immunotherapy []. Future studies should investigate the synergistic effects of Tilorone with established cancer treatments and explore its potential to enhance anti-tumor immune responses.
Understanding the intricate interactions between Tilorone and GAGs within lysosomes can offer valuable insights into lysosomal function and dysfunction [, ]. Research should focus on elucidating the structural basis of these interactions and their implications for lysosomal storage disorders.
The existing clinical use of Tilorone as an antiviral agent outside the United States provides a foundation for repurposing it for other therapeutic indications [, ]. Further investigations are warranted to explore its potential benefits in treating neurological disorders and other conditions that may benefit from acetylcholinesterase inhibition [].
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: